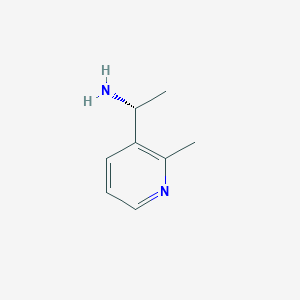
(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R)-1-(2-Methylpyridin-3-yl)ethan-1-amine,” also known as ®-2-methyl-3-pyridylmethylamine, is a chiral amine compound. Its chemical structure consists of a pyridine ring with a methyl group at the 2-position and an ethylamine side chain attached to the 1-position. The stereochemistry is specified as (1R), indicating that the chiral center is in the R configuration.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reductive amination of 2-methylpyridine with an appropriate amine source. For example:
Reductive Amination with Formaldehyde and Ammonium Formate:
Other Methods:
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods may vary among manufacturers.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the pyridine ring or the amine group can occur.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or the ethylamine nitrogen are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be employed.
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Reduced forms of the compound.
- Substitution: Alkylated or substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential biological activity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Used in the production of fine chemicals.
Mécanisme D'action
The specific mechanism of action for this compound depends on its application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other pyridine-based amines with similar structures.
Uniqueness: Highlight its stereochemistry (R configuration) and specific substituents.
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R)-1-(2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Clé InChI |
LWIWISPHEYROCV-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=C(C=CC=N1)[C@@H](C)N |
SMILES canonique |
CC1=C(C=CC=N1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


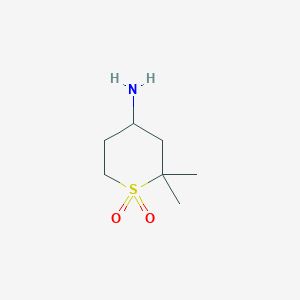
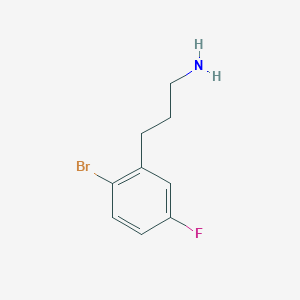
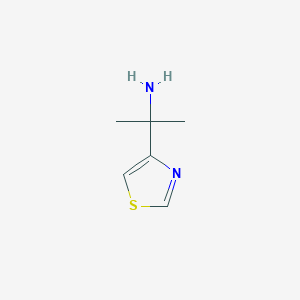
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
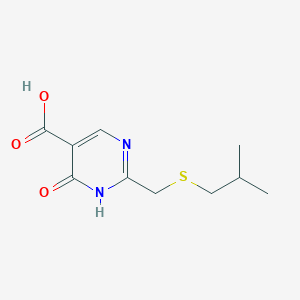
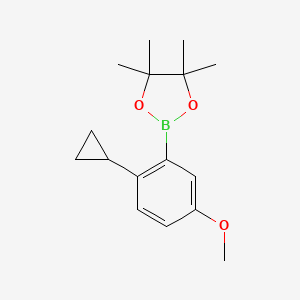
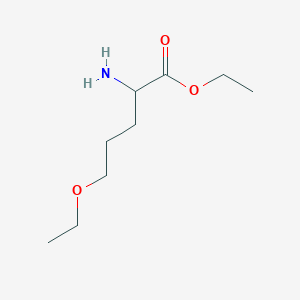
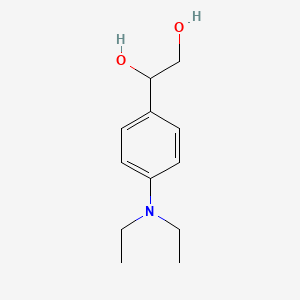
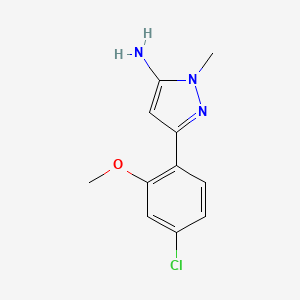
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
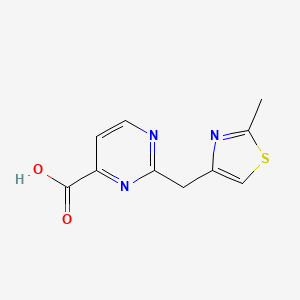
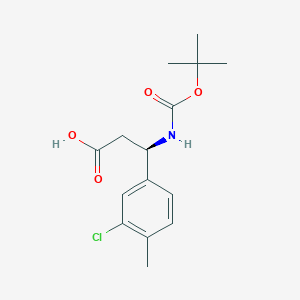
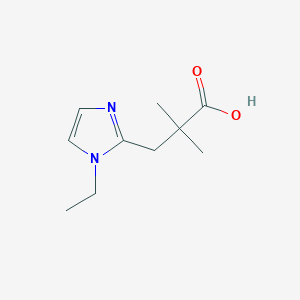
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
